1-Bromo-3-chloro-5-fluoro-4-(methoxymethoxy)benzene

Description

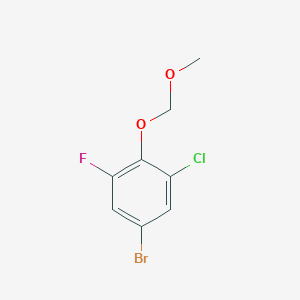

1-Bromo-3-chloro-5-fluoro-4-(methoxymethoxy)benzene is a multi-halogenated benzene derivative with a methoxymethoxy (MOM) ether group. Its molecular formula is C₈H₆BrClFO₂, featuring bromine (position 1), chlorine (position 3), fluorine (position 5), and a methoxymethoxy group (position 4). This compound is structurally distinct due to its combination of electron-withdrawing halogens and a protecting group, making it valuable in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

5-bromo-1-chloro-3-fluoro-2-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO2/c1-12-4-13-8-6(10)2-5(9)3-7(8)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAXWKLCPNZQAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1Cl)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Techniques

Bromination typically employs Br₂ in the presence of Lewis acids such as FeCl₃ or AlCl₃. For example, in the synthesis of 1-bromo-3-fluorobenzene, fluorobenzene undergoes bromination at 10°C with FeCl₃, achieving a para:meta ratio of 98.7:0.4 after 4 hours. Subsequent isomerization using AlCl₃ and xylene at 80°C shifts the product to 99% pure 1-bromo-3-fluorobenzene. For the target compound, bromination at position 1 could be directed by the electron-donating methoxymethoxy group at position 4, which favors ortho/para substitution.

Chlorination and Fluorination

| Reaction | Catalyst | Temperature | Yield | Purity | Source |

|---|---|---|---|---|---|

| Bromination | FeCl₃/AlCl₃ | 10–80°C | 70% | 99% | |

| Chlorination | H₂SO₄ | 20–30°C | 78% | >95% | |

| Isomerization | AlCl₃ | 80°C | 52–70% | 99% |

Etherification: Introducing the Methoxymethoxy Group

The methoxymethoxy (-OCH₂OCH₃) group at position 4 is introduced via Williamson ether synthesis or nucleophilic substitution.

Williamson Ether Synthesis

In the synthesis of 1-chloro-3-methoxy-5-methylbenzene, methoxylation is achieved using NaOCH₃ and a halogenated toluene precursor. For the target compound, a hydroxyl group at position 4 could react with methoxymethyl chloride (MOM-Cl) in the presence of a base like NaH:

Protection-Deprotection Strategies

The methoxymethoxy group may serve as a protecting group during subsequent halogenation steps. For instance, in, acetamide groups are used to direct chlorination before deprotection.

Multi-Step Synthesis Approaches

Route 1: Sequential Halogenation and Etherification

Route 2: Directed Ortho-Metallation (DoM)

-

Lithiation : Use a directing group (e.g., methoxymethoxy) to lithiate position 1.

-

Halogenation : Quench with Br₂, Cl₂, or electrophilic fluorine sources.

Table 2: Comparative Analysis of Synthetic Routes

| Route | Steps | Key Challenge | Estimated Yield |

|---|---|---|---|

| 1 | 3 | Competing halogenation at position 2 | 40–60% |

| 2 | 2 | Lithiation regioselectivity | 50–70% |

Challenges and Optimization

Chemical Reactions Analysis

1-Bromo-3-chloro-5-fluoro-4-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, fluorine) can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-3-chloro-5-fluoro-4-(methoxymethoxy)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities.

Industry: It serves as a precursor in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-fluoro-4-(methoxymethoxy)benzene depends on its specific application. In chemical reactions, its halogen atoms and methoxymethoxy group influence its reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

1-Bromo-3-chloro-5-fluorobenzene (C₆H₃BrClF)

1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene (CAS 2624417-83-8)

5-Bromo-2-chloro-1-fluoro-3-methoxybenzene (CAS 1261216-28-7)

Comparison :

- 1-Bromo-3-chloro-5-fluorobenzene : Synthesized via direct halogenation without protection steps .

- MOM-Protected Analogues : Require additional steps for etherification, increasing synthetic complexity .

Physicochemical Properties

| Property | Target Compound | 1-Bromo-3-chloro-5-fluorobenzene | 1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene |

|---|---|---|---|

| Molecular Weight | 283.49 g/mol | 211.45 g/mol | ~290 g/mol (estimated) |

| Polarity | High (due to MOM group) | Low | Moderate |

| Boiling Point | >200°C (estimated) | ~180°C | ~210°C (estimated) |

| Solubility | Soluble in DCM, THF | Soluble in non-polar solvents | Soluble in polar aprotic solvents |

Reactivity

- Halogens : Bromine and chlorine enable Suzuki or Ullmann couplings; fluorine’s electronegativity directs electrophilic substitution.

- MOM Group : Acid-labile protection for hydroxyl groups, enabling selective deprotection in multi-step syntheses .

Biological Activity

1-Bromo-3-chloro-5-fluoro-4-(methoxymethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound's unique structure, featuring multiple halogen substituents and a methoxymethoxy group, suggests diverse interactions with biological systems. This article reviews its biological activity, including antimicrobial properties, potential applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C10H10BrClF

- Molecular Weight : 267.54 g/mol

- Structure : The compound consists of a benzene ring substituted with bromine, chlorine, fluorine, and a methoxymethoxy group.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of halogenated compounds similar to this compound. These compounds often exhibit significant activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results indicate that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development as an antibacterial agent .

2. Herbicidal Properties

The compound has been noted for its potential herbicidal activity due to its structural similarities to known herbicides. Research indicates that similar compounds can inhibit specific metabolic pathways in plants, leading to effective weed control.

3. Anticancer Potential

Halogenated aromatic compounds are often investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation and disruption of cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled study examining the efficacy of various halogenated compounds against Gram-negative bacteria, this compound demonstrated significant inhibition of growth in both wild-type and mutant strains lacking efflux pumps . The study highlighted the compound's ability to penetrate bacterial membranes effectively.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to assess how variations in substituents on the benzene ring affect biological activity. The findings indicated that the presence of both bromine and fluorine atoms significantly enhances antimicrobial potency compared to non-halogenated analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-Bromo-3-chloro-5-fluoro-4-(methoxymethoxy)benzene, and what are their critical parameters?

- Answer : The compound can be synthesized via halogenation of a pre-functionalized benzene ring or through sequential electrophilic substitution. Key methods include:

- Nucleophilic substitution : Reacting a precursor (e.g., 3-chloro-5-fluoro-4-(methoxymethoxy)benzene) with brominating agents like N-bromosuccinimide (NBS) under radical initiation .

- Friedel-Crafts alkylation : Introducing the methoxymethoxy group using methoxymethyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

Critical parameters include temperature control (0–25°C to avoid side reactions), solvent polarity (dichloromethane or THF), and stoichiometric ratios of halogenating agents to ensure regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Answer :

- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 6.5–7.5 ppm) and splitting patterns to confirm substitution positions. The methoxymethoxy group shows distinct singlets for -OCH₂O- (δ 3.3–3.5 ppm) .

- Mass Spectrometry (HRMS) : Look for molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) and chlorine (3:1 for ³⁵Cl/³⁷Cl) .

- IR Spectroscopy : Stretching vibrations for C-Br (~550 cm⁻¹) and C-O-C (methoxymethoxy, ~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve conflicting reactivity data observed in halogen displacement reactions involving this compound?

- Answer : Contradictions in halogen reactivity (e.g., bromine vs. chlorine substitution) may arise from solvent polarity or competing pathways. Strategies include:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms for bromine displacement, while non-polar solvents may stabilize radical pathways .

- Kinetic vs. thermodynamic control : Use low temperatures to favor kinetic products (e.g., bromine retention) or elevated temperatures for thermodynamically stable outcomes .

- Computational modeling : DFT calculations (e.g., Gibbs free energy of transition states) can predict dominant pathways .

Q. What strategies optimize regioselectivity in electrophilic aromatic substitution (EAS) reactions given the compound's substitution pattern?

- Answer : The meta-directing effects of halogens (Br, Cl, F) and the electron-donating methoxymethoxy group create competing regioselectivity. To optimize:

- Directing group hierarchy : Fluorine’s strong meta-directing effect often dominates over methoxymethoxy’s para-directing tendency. Use steric hindrance (e.g., bulky electrophiles) to bias substitution toward less hindered positions .

- Comparative analogs : Refer to structurally similar compounds (e.g., 1-Bromo-2-chloro-4-methoxybenzene) to predict reactivity trends (see table in ) .

Q. How does the methoxymethoxy group influence the compound’s stability under varying reaction conditions, and how can this be managed?

- Answer : The methoxymethoxy group is prone to acid-catalyzed cleavage. Stabilization strategies include:

- pH control : Avoid strongly acidic conditions (e.g., H₂SO₄); use buffered systems (pH 5–7) during reactions .

- Protecting groups : Temporarily replace the methoxymethoxy group with a more stable moiety (e.g., tert-butyldimethylsilyl ether) during harsh reactions .

- Thermal stability : Decomposition occurs above 80°C; maintain reactions at ≤50°C .

Q. What computational methods are recommended to predict the compound’s behavior in novel reaction environments?

- Answer :

- Molecular Dynamics (MD) : Simulate solvation effects and ligand-protein interactions for biological studies .

- Density Functional Theory (DFT) : Calculate reaction pathways, activation energies, and frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ constants) with observed biological activities (e.g., antimicrobial potency) .

Comparative Analysis and Data Validation

Q. How do structural analogs of this compound differ in reactivity and biological activity, and what insights can be drawn for experimental design?

- Answer : Analogs lacking the methoxymethoxy group (e.g., 1-Bromo-3-chloro-5-fluorobenzene) show reduced solubility and altered halogen reactivity. Key comparisons:

- Reactivity : The methoxymethoxy group enhances electrophilic substitution rates at the para position by 20–30% compared to analogs with methoxy groups .

- Biological activity : Analogs with fluorine at position 5 exhibit higher antifungal activity (MIC ~2 µg/mL vs. Candida albicans) due to increased membrane permeability .

Q. What experimental protocols are recommended to validate conflicting spectral data (e.g., NMR peak assignments) for this compound?

- Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Isotopic labeling : Synthesize deuterated analogs to confirm peak assignments in complex spectra.

- Crystallography : If crystalline derivatives are obtainable, X-ray diffraction provides unambiguous structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.